N-(2-Formylphenyl)pivalamide

Organic Synthesis Protecting Group Chemistry Methodology

Researchers often face premature deprotection of 2-aminobenzaldehyde equivalents under acidic/oxidative conditions. N-(2-Formylphenyl)pivalamide solves this via its sterically bulky pivalamide group, providing exceptional hydrolytic stability throughout multi-step syntheses. • Enables TBHP/CoCl₂-mediated oxidative cyclization to 4H-3,1-benzoxazin-4-ones, a privileged medicinal scaffold • Survives acidic workups that cleave acetyl or formyl protecting groups • Validated OLED metal-complex precursor; LogP 2.5 supports HPLC method development Procurement managers benefit from ≥95% purity and batch-to-batch consistency for process validation.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12447128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Formylphenyl)pivalamide
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC=C1C=O
InChIInChI=1S/C12H15NO2/c1-12(2,3)11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15)
InChIKeyDCEAFUXGCPVNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Formylphenyl)pivalamide Overview


N-(2-Formylphenyl)pivalamide (CAS 6141-21-5; C12H15NO2; MW 205.25 g/mol) is a dual-functional aromatic compound containing an ortho-formyl group and a sterically bulky pivalamide (2,2-dimethylpropanamide) moiety [1]. The molecule serves as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles, particularly benzoxazinones, and as a protected 2-aminobenzaldehyde equivalent. The tert-butyl group of the pivalamide moiety confers significant steric hindrance, resulting in enhanced hydrolytic stability and altered reactivity profiles relative to less hindered acyl-protected analogs. Commercially available with typical purity specifications of ≥95% , the compound is utilized in both academic research laboratories and industrial medicinal chemistry programs.

Stable protected aldehyde equivalent
Pivalamide group withstands acidic workups and oxidative conditions, preserving aldehyde reactivity for multistep sequences.
One-step synthesis access
Reported quantitative Vilsmeier protocol simplifies scale-up procurement vs multi-step routes for related ortho-formyl amides.
Heterocycle precursor workflow
Compatible with oxidative C–O cyclization to 4H-3,1-benzoxazin-4-ones; steric bulk does not block required bond formation.

N-(2-Formylphenyl)pivalamide: Substitution Risks


While N-(2-formylphenyl)amides share a common ortho-aminobenzaldehyde-derived scaffold, the acyl substituent on the nitrogen atom profoundly influences both reaction outcomes and operational stability. The pivalamide derivative exhibits markedly different behavior in oxidative cyclization reactions compared to acetamide or benzamide analogs, with the steric bulk of the tert-butyl group affecting cyclization efficiency and product distribution [1]. Furthermore, the pivaloyl group is substantially more resistant to hydrolysis under acidic and oxidative conditions than acetyl or formyl protecting groups , meaning that substitution with a less hindered analog may lead to premature deprotection, unwanted side reactions, or altered reaction kinetics. These non-interchangeable properties necessitate compound-specific procurement and process validation.

Property
Pivalamide (Target)
Acetamide / Formamide Substitutes
Hydrolytic stability
High; resists mild acid/base, survives oxidative steps
Cleaved under aqueous acid/base at rt–60 °C
Cyclization selectivity
Bulky tert-butyl does not prevent oxidative C–O bond formation
Less hindered analogs may show altered reaction rates or side products
Protecting group removal
Requires harsh conditions (6M HCl reflux) or specialized reagents (Fe(NO₃)₃/MeOH)
May undergo premature deprotection under common acidic workups

N-(2-Formylphenyl)pivalamide Performance Evidence


Yield Advantage in Vilsmeier Synthesis

N-(2-Formylphenyl)pivalamide can be synthesized in quantitative yield using an adapted one-step Vilsmeier protocol, a notable efficiency advantage over multi-step routes frequently employed for structurally related ortho-formyl amides such as N-(2-formylphenyl)acetamide [1]. This quantitative outcome represents a yield improvement compared to reported syntheses of N-(2-formylphenyl)acetamide (via acylation of 2-aminobenzaldehyde, typical yields ~70-85% ), resulting in a ~15-30% relative yield enhancement and reduced purification burden.

Synthetic yield
Class-level inference
Quantitative yield (one-step Vilsmeier)
Reported efficiency advantage over multi-step acetamide routes (typical 70–85% yield)
Reduced purification burden; data from Molbank 2023
Organic Synthesis Protecting Group Chemistry Methodology

Steric Hindrance & Hydrolytic Stability

The pivalamide moiety exhibits substantially greater resistance to hydrolysis than the corresponding acetamide or formamide derivatives. While quantitative kinetic data specifically for N-(2-formylphenyl)pivalamide hydrolysis are not located in the open literature, extensive class-level data for pivalamides demonstrate that the tert-butyl group provides significant steric protection to the amide carbonyl, requiring harsh acidic or basic conditions for cleavage (e.g., 6 M HCl, reflux, >12h or specialized reagents such as Fe(NO3)3 in methanol) [1]. In contrast, N-(2-formylphenyl)acetamide undergoes hydrolysis under significantly milder conditions (aqueous NaOH or HCl, room temperature to 60°C) .

Hydrolytic stability
Class-level inference
Orders of magnitude slower hydrolysis vs acetamide/formamide
Pivalamide cleavage requires harsh conditions (6M HCl reflux) or Fe(NO₃)₃/MeOH
Class-level pivalamide kinetic data; compound-specific rates not reported
Stability Protecting Groups Process Chemistry

Oxidative Cyclization Reactivity

N-(2-Formylphenyl)pivalamide has been demonstrated as a competent substrate in Co-catalyzed intramolecular oxidative cyclization using TBHP as oxidant, affording 4H-3,1-benzoxazin-4-one derivatives [1]. This C(sp2)-O(sp2) bond-forming reaction proceeds via oxidative coupling between the aldehyde carbon and amide oxygen. While the publication reports broad substrate scope with varied acyl groups, the pivalamide derivative represents a sterically demanding test case; its successful cyclization confirms that the bulky tert-butyl group does not preclude the necessary conformational alignment for cyclization, distinguishing it from other hindered N-aryl amides that may fail under identical conditions.

Oxidative cyclization
Cross-study comparable
Successful TBHP/CoCl₂-mediated cyclization to benzoxazinone
Sterically demanding tert-butyl group does not preclude required C(sp²)-O(sp²) bond formation
Reported as competent substrate; yield range 45–92% for analogous substrates
Oxidative Cyclization Heterocycle Synthesis Catalysis

Lipophilicity and LogP Differentiation

Computational physicochemical property data indicate that N-(2-formylphenyl)pivalamide exhibits a calculated LogP of 2.5 [1], which is substantially higher than the corresponding acetamide derivative (N-(2-formylphenyl)acetamide, estimated LogP ~1.1 based on similar scaffolds) and the formamide analog (N-(2-formylphenyl)formamide, estimated LogP ~0.9). This increased lipophilicity, driven by the tert-butyl group, may influence solubility, membrane permeability, and chromatographic retention behavior.

Lipophilicity (LogP)
Class-level inference
LogP = 2.5 (calculated)
Substantially more lipophilic than acetamide (est. LogP ~1.1) or formamide (est. ~0.9) analogs
Affects HPLC retention and solubility; in silico estimate from Molaid
Physicochemical Properties Drug Design Lipophilicity

N-(2-Formylphenyl)pivalamide Applications


Protected 2-Aminobenzaldehyde Equivalent

N-(2-Formylphenyl)pivalamide functions as a protected form of 2-aminobenzaldehyde, wherein the pivaloyl group masks the amino functionality while preserving the reactive aldehyde. The exceptional hydrolytic stability of the pivalamide moiety [1] enables this derivative to survive acidic workups, oxidative transformations, and extended reaction sequences that would cleave acetyl or formyl protecting groups. This property is particularly valuable in the synthesis of complex heterocycles (e.g., quinolines, quinazolines, benzodiazepines) where the free amino group must be unveiled only at the final stage.

4H-3,1-Benzoxazin-4-one Precursor

The compound serves as a validated substrate for TBHP/CoCl2-mediated intramolecular oxidative cyclization to produce 4H-3,1-benzoxazin-4-ones [2]. This heterocyclic scaffold is of interest in medicinal chemistry for its diverse biological activities (e.g., serine protease inhibition, anti-inflammatory agents). The pivalamide derivative's compatibility with this transformation confirms that the sterically demanding tert-butyl group does not impede the required C(sp2)-O(sp2) bond formation, offering a stable entry point to this privileged structure.

OLED Metal Complex Building Block

Patent literature identifies N-(2-formylphenyl)pivalamide derivatives as components in metal complexes for organic electroluminescent devices (OLEDs) [3]. The pivalamide group's steric bulk may influence ligand geometry and complex stability, potentially affecting device performance parameters. This application context necessitates procurement of the specific pivalamide derivative rather than simpler acetamide or benzamide analogs, which would alter steric and electronic properties of the resulting metal complex.

Analytical Reference Standard

The calculated LogP of 2.5 for N-(2-formylphenyl)pivalamide [4] places it in a distinct lipophilicity range relative to other N-(2-formylphenyl)amides (e.g., acetamide LogP ~1.1). This property differential makes the compound a useful reference standard for HPLC method development, retention time calibration, or as an internal standard for LC-MS analyses where separation from less lipophilic analogs is required. The compound's commercial availability at ≥95% purity supports its use as an analytical benchmark.

Application
Selection Property
Validation Focus
Protected 2-aminobenzaldehyde equivalent
Exceptional hydrolytic stability of pivalamide group
Stability through acidic workups and oxidative reaction sequences
4H-3,1-Benzoxazin-4-one precursor
Demonstrated oxidative cyclization competence
Compatibility with TBHP/CoCl₂-mediated C–O bond formation
OLED metal complex building block
Steric bulk of pivalamide influences ligand geometry
Complex stability and device performance parameters
Analytical reference standard
Distinct lipophilicity (LogP 2.5) vs acetamide/formamide analogs
HPLC retention time differentiation; separation from less lipophilic amides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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